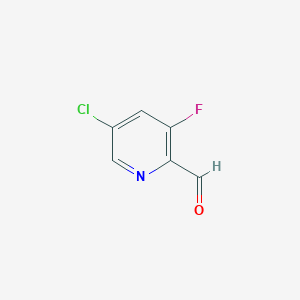

5-Chloro-3-fluoropyridine-2-carbaldehyde

説明

5-Chloro-3-fluoropyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H3ClFNO and its molecular weight is 159.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fluoropyridines, a class of compounds to which it belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Result of Action

Fluoropyridines are known to be used in the synthesis of various biologically active compounds .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

生物活性

5-Chloro-3-fluoropyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H4ClFNO and features a pyridine ring substituted with chlorine and fluorine atoms. The presence of these halogens enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that this compound could serve as a potential lead compound in developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.3 |

These findings indicate a promising selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.

- DNA Interaction : It may intercalate into DNA, disrupting replication processes.

- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased caspase activity, promoting apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited potent activity, outperforming standard antibiotics in several assays.

Case Study 2: Anticancer Properties

A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, confirming its potential as an anticancer agent .

科学的研究の応用

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)

5-Chloro-3-fluoropyridine-2-carbaldehyde is utilized in the synthesis of various APIs, particularly in the development of antiviral and anticancer agents. The compound serves as a building block for the synthesis of inhibitors targeting viral proteases, including those associated with SARS-CoV-2.

Case Study: Antiviral Activity

A study focused on optimizing non-covalent inhibitors against SARS-CoV-2 highlighted the importance of pyridine derivatives like this compound in developing effective antiviral therapies. The compound demonstrated promising biochemical inhibition against viral targets, showcasing its potential as a lead compound in drug discovery efforts .

Chemical Synthesis

Building Block for Complex Molecules

The aldehyde functional group in this compound allows for further derivatization, making it an essential intermediate in organic synthesis. It can participate in various reactions such as nucleophilic additions and condensation reactions, facilitating the construction of more complex organic molecules.

| Reaction Type | Outcome |

|---|---|

| Nucleophilic Addition | Formation of alcohols or amines |

| Condensation Reactions | Synthesis of more complex heterocycles |

Material Science

Fluorinated Compounds in Material Science

Fluorinated compounds are known for their unique physical and chemical properties, including increased stability and hydrophobicity. This compound is explored for its potential applications in developing advanced materials such as coatings and polymers that require enhanced durability and resistance to environmental factors.

Biological Applications

Potential Imaging Agents

Research indicates that fluorinated pyridines may serve as imaging agents due to their favorable pharmacokinetic properties. The introduction of fluorine enhances the compound's visibility in imaging techniques, thus broadening its application scope in medical diagnostics.

特性

IUPAC Name |

5-chloro-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJFCXJMHRJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617240 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214055-11-5 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-fluoropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。